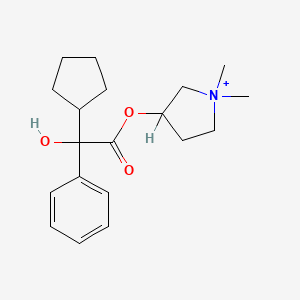
Glycopyrronium
Vue d'ensemble
Description
Glycopyrronium, également connu sous le nom de glycopyrrolate, est un composé quaternaire d’ammonium synthétique. C’est un antagoniste muscarinique à action prolongée largement utilisé en pratique médicale. Le this compound est principalement utilisé pour traiter des affections telles que la bronchopneumopathie chronique obstructive (BPCO), l’hyperhidrose (transpiration excessive), la salivation excessive et comme adjuvant en anesthésie pour réduire les sécrétions .
Applications De Recherche Scientifique
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and analytical methods.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively used in the treatment of COPD, hyperhidrosis, and as an adjunct in anesthesia. .
Industry: Employed in the formulation of pharmaceutical products, including inhalers and topical solutions.
Mécanisme D'action
Le glycopyrronium exerce ses effets en inhibant l’action de l’acétylcholine sur les récepteurs muscariniques. Cette inhibition réduit les sécrétions dans les voies respiratoires, le tube digestif et d’autres tissus. Le composé ne traverse pas la barrière hémato-encéphalique, ce qui minimise les effets sur le système nerveux central. Les principales cibles moléculaires du this compound sont les récepteurs muscariniques, en particulier les récepteurs M3, qui médient la contraction des muscles lisses et la sécrétion glandulaire .
Composés Similaires :
Tiotropium : Un autre antagoniste muscarinique à action prolongée utilisé dans le traitement de la BPCO.
Ipratropium : Un antagoniste muscarinique à action courte utilisé pour des indications similaires mais avec une durée d’action plus courte.
Aclidinium : Un autre antagoniste muscarinique à action prolongée aux utilisations thérapeutiques similaires.
Unicité du this compound : Le this compound est unique en raison de sa combinaison d’efficacité, de profil de sécurité et d’effets minimaux sur le système nerveux central. Il a un début d’action plus rapide que certains autres antagonistes muscariniques à action prolongée et est bien toléré dans diverses populations de patients .
Safety and Hazards
Glycopyrronium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Glycopyrronium bromide was first used in 1961 to treat peptic ulcers . Since then, it has been used in various other treatments such as reducing sweat gland, oral, airway, and gastric secretions; as well as reducing cardiac inhibitory reflexes; and reducing bronchoconstriction in COPD . In June 2018, this compound bromide was approved by the US Food and Drug Administration (FDA) to treat excessive underarm sweating, becoming the first drug developed specifically to reduce excessive sweating . It is on the World Health Organization’s List of Essential Medicines . Future research may continue to explore its potential uses in various treatments.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du bromure de glycopyrronium implique plusieurs étapes clés :
Protection du Groupe Hydroxyle : Le groupe hydroxyle de l’acide alpha-cyclopentylmandélique est protégé par le benzyle.
Estérification : Le composé protégé est estérifié avec le 1-méthyl-3-pyrrolidinol en utilisant des méthodes conventionnelles pour obtenir un ester intermédiaire clé.
Debenzylation : L’ester intermédiaire est débenzylé dans des conditions de palladium sur carbone (Pd/C).
Quaternisation : Le composé résultant est quaternisé avec du bromure de méthyle pour former du bromure de this compound
Méthodes de Production Industrielle : La production industrielle du bromure de this compound suit des voies synthétiques similaires, mais elle est optimisée pour des rendements plus élevés et un impact environnemental réduit. Le processus implique l’utilisation d’agents de condensation et de conditions de réaction contrôlées pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le glycopyrronium subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour son utilisation thérapeutique.
Réduction : Les réactions de réduction sont moins courantes pour le this compound en raison de sa structure quaternaire d’ammonium stable.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Courants :
Oxydation : Des oxydants forts tels que le permanganate de potassium peuvent être utilisés.
Réduction : Des réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés, bien que pas typiquement pour le this compound.
Substitution : Une substitution nucléophile peut se produire avec des réactifs comme l’hydroxyde de sodium dans des conditions contrôlées.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la substitution peut entraîner la formation de divers composés de this compound substitués .
4. Applications de Recherche Scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme réactif dans diverses synthèses chimiques et méthodes analytiques.
Biologie : Étudié pour ses effets sur les récepteurs muscariniques et son rôle dans les voies de signalisation cellulaire.
Médecine : Largement utilisé dans le traitement de la BPCO, de l’hyperhidrose et comme adjuvant en anesthésie. .
Industrie : Employé dans la formulation de produits pharmaceutiques, notamment des inhalateurs et des solutions topiques.
Comparaison Avec Des Composés Similaires
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: Another long-acting muscarinic antagonist with similar therapeutic uses.
Uniqueness of Glycopyrronium: this compound is unique in its combination of efficacy, safety profile, and minimal central nervous system effects. It has a faster onset of action compared to some other long-acting muscarinic antagonists and is well-tolerated in various patient populations .
Propriétés
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKOCUUWGHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048165 | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.44e-04 g/L | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glycopyrronium is a muscarinic antagonist with the highest affinity for M1 receptors, followed by M3, M2/M4, and M5. Muscarinic receptors M1 to M4 are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions. Secretions from salivary and sweat glands, as well as gastric acid secretions, are also predominantly mediated by the M3 receptor. Salivary and gastric acid secretions are also partially mediated by the M1 receptor. Antagonism of these receptors decreases the volume of their respective secretions, and in the case of the gastrointestinal system, reduces the acidity of the stomach. In the cardiovascular system, muscarinic receptors M1 to M5 are all present, however the function of M5 has not been described in literature. Under normal circumstances, stimulation of the vagal nerve lowers the heart rate, potentially leading to intraoperative bradycardia. Studies in mice suggest that this stimulation is predominantly mediated by the M3 receptor, and mutant knockout mice are not susceptible to these effects. | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13283-82-4, 740028-90-4, 596-51-0 | |
| Record name | Glycopyrronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycopyrronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194.5, 192.5 °C | |
| Record name | Glycopyrronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycopyrrolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


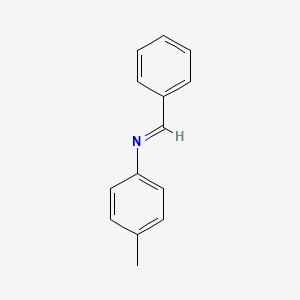






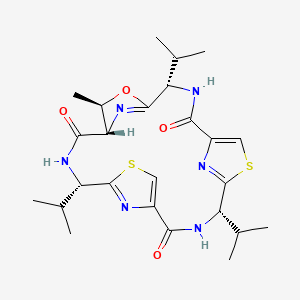

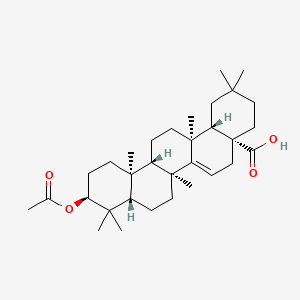
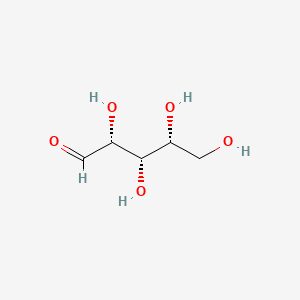
![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
